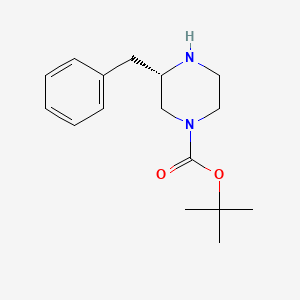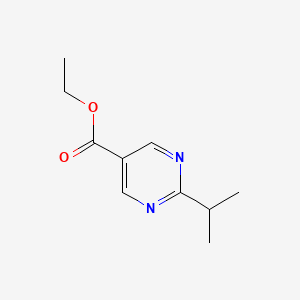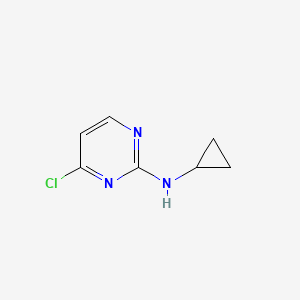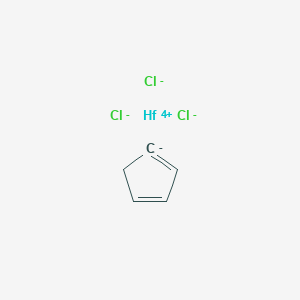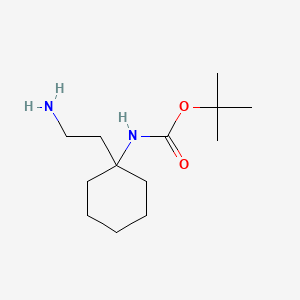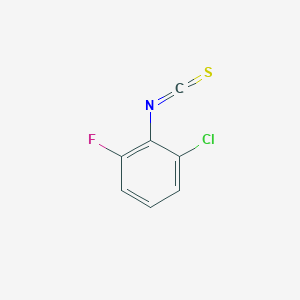
Isotiocianato de 2-cloro-6-fluorofenilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Los isotiocianatos son conocidos por sus propiedades anticancerígenas. Pueden modular el microentorno tumoral y se ha demostrado que reducen el riesgo de cáncer. Esto sugiere que Isotiocianato de 2-cloro-6-fluorofenilo podría usarse potencialmente en la investigación del cáncer para explorar nuevos tratamientos o medidas preventivas .
Efectos Antiinflamatorios
Estos compuestos también exhiben propiedades antiinflamatorias, lo que podría hacerlos valiosos en el estudio de la inflamación y las enfermedades relacionadas. La investigación sobre This compound podría centrarse en sus efectos sobre los procesos inflamatorios .
Actividades Neuroprotectoras
Los isotiocianatos tienen propiedades neuroprotectoras, lo que indica que This compound podría utilizarse en la investigación neurológica, potencialmente en el desarrollo de tratamientos para enfermedades neurodegenerativas .
Aplicaciones Antimicrobianas
Las características antimicrobianas de los isotiocianatos, incluidas las actividades antibacterianas y antifúngicas, sugieren que This compound podría aplicarse en la investigación de microbiología para desarrollar nuevos agentes antimicrobianos .
Química Sintética
En química sintética, los isotiocianatos sirven como plataformas para transformaciones versátiles. Esto implica que This compound podría utilizarse como un bloque de construcción para sintetizar diversos compuestos químicos .
Aplicaciones en la Industria Alimentaria
Los isotiocianatos son valiosos en la industria alimentaria debido a sus propiedades antioxidantes y sus potenciales beneficios para la salud. La investigación sobre This compound podría explorar su uso como aditivo alimentario o en la conservación de alimentos .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of isothiocyanates, such as 2-chloro-6-fluorophenyl isothiocyanate, are often proteins and enzymes in biological systems . Isothiocyanates have been reported to exhibit a wide range of pharmacological properties, including antioxidant, antimicrobial, antibacterial, anti-inflammatory, antifeedant, anticancer, antiproliferative, and enzyme-inhibitory effects .
Mode of Action
Isothiocyanates interact with their targets through a process known as covalent modification. This involves the formation of a bond between the isothiocyanate and a specific site on the target molecule, often a protein or enzyme. This modification can alter the function of the target, leading to changes in cellular processes .
Biochemical Pathways
Isothiocyanates can affect various biochemical pathways. For example, they have been shown to inhibit the activity of certain enzymes, disrupt cell signaling pathways, and induce cell cycle arrest and apoptosis in cancer cells
Pharmacokinetics
Isothiocyanates in general are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound and its ability to reach its targets.
Result of Action
The molecular and cellular effects of 2-chloro-6-fluorophenyl isothiocyanate’s action would depend on its specific targets and the nature of its interactions with these targets. Given the broad range of effects associated with isothiocyanates, potential outcomes could include changes in enzyme activity, alterations in cell signaling, and effects on cell growth and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-6-fluorophenyl isothiocyanate. For example, factors such as pH and temperature can affect the stability of the compound and its ability to interact with its targets. Additionally, the presence of other molecules in the environment can influence the compound’s action, either by competing for the same targets or by modifying the targets or the compound itself .
Propiedades
IUPAC Name |
1-chloro-3-fluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQHWRCYXUNZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650246 | |
| Record name | 1-Chloro-3-fluoro-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
899806-25-8 | |
| Record name | 1-Chloro-3-fluoro-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluorophenylisothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


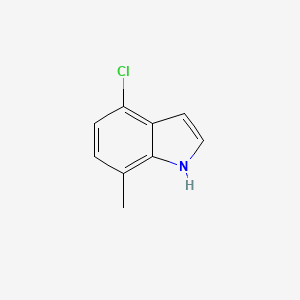



![(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1593269.png)
